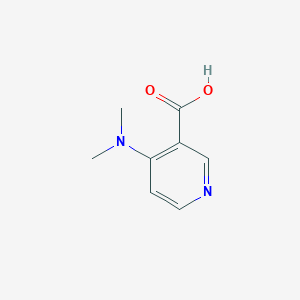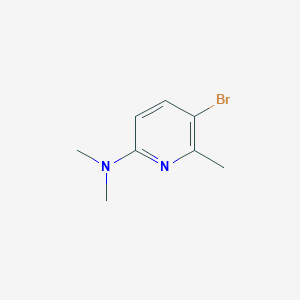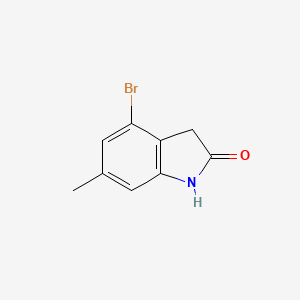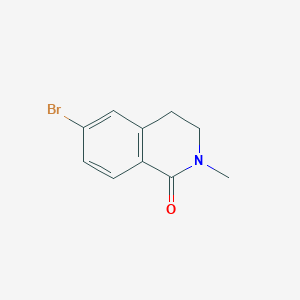
trans-2-Cyanocyclopropane-1-carboxylic acid
Overview
Description
Trans-2-Cyanocyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H5NO2 . It has a molecular weight of 111.1 . The compound is solid in its physical form .
Synthesis Analysis
A class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized, based on structural determinants grasped by analyzing a group of synthetic pentapeptides . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .Molecular Structure Analysis
The trans-2-cyanocyclopropane-1-carboxylic acid molecule contains a total of 13 bond(s). There are 8 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 three-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 nitrile(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
Trans-2-Cyanocyclopropane-1-carboxylic acid is a solid at room temperature . It has a molecular weight of 111.1 .Scientific Research Applications
Organic Synthesis
trans-2-Cyanocyclopropane-1-carboxylic acid: is a valuable building block in organic synthesis. Its cyclopropane ring provides a strained system that can undergo various ring-opening reactions, leading to the formation of complex molecules. The nitrile group (–CN) can be transformed into carboxylic acids, amides, or amines, offering a pathway to diverse functional groups. Additionally, the carboxylic acid moiety can participate in coupling reactions, esterification, and amidation, making it a versatile reagent for synthesizing pharmaceuticals and agrochemicals .
Nanotechnology
In nanotechnology, trans-2-Cyanocyclopropane-1-carboxylic acid can be used to modify the surface of nanoparticles. The carboxylic acid group can bind to metal surfaces or be used to functionalize carbon nanotubes and graphene. This functionalization can improve the solubility and dispersion of nanoparticles in various solvents, which is crucial for the creation of nanocomposites and nanomaterials with specific properties .
Polymer Chemistry
The carboxylic acid group of trans-2-Cyanocyclopropane-1-carboxylic acid can act as a monomer in polymerization reactions. It can be incorporated into polymeric chains, altering the physical properties of the resulting polymer. For instance, it can increase the thermal stability and mechanical strength of polymers, which is beneficial for engineering plastics and high-performance materials .
Medicinal Chemistry
In medicinal chemistry, the cyclopropane moiety is known for its presence in various bioactive compounds. trans-2-Cyanocyclopropane-1-carboxylic acid can be used to synthesize analogs of natural products or design novel drug candidates. Its structural features can be exploited to improve the binding affinity and selectivity of drugs towards their biological targets .
Glycosylation Reactions
trans-2-Cyanocyclopropane-1-carboxylic acid: can be employed in glycosylation reactions, where it can serve as a carboxylic acid donor. This application is particularly relevant in the synthesis of glycopeptides and glycoproteins, which have significant roles in biological processes and therapeutic applications. The acid can facilitate the selective attachment of sugar moieties to other molecules, enhancing their solubility and biological activity .
Plant Biology
In plant biology, analogs of trans-2-Cyanocyclopropane-1-carboxylic acid can be used to study the biosynthesis and role of ethylene, a plant hormone involved in growth and fruit ripening. By using such analogs, researchers can investigate the transport and accumulation of ethylene precursors in plants, which can lead to advancements in agricultural science and crop management .
Safety and Hazards
Mechanism of Action
Target of Action
Trans-2-Cyanocyclopropane-1-carboxylic acid (CCCP) primarily targets the O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .
Mode of Action
CCCP interacts with its target, OASS-A, by binding to it . This binding is based on structural determinants grasped by analyzing a group of synthetic pentapeptides known to efficiently bind OASS-A from Haemophilus influenzae (HiOASS-A) . The binding of CCCP to OASS-A inhibits the enzyme, thereby disrupting the biosynthesis of cysteine in the microorganisms .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the cysteine biosynthesis pathway . By inhibiting OASS-A, CCCP disrupts this pathway, leading to a decrease in the production of cysteine, an essential amino acid for many microorganisms . The downstream effects of this disruption can include impaired growth and survival of the microorganisms .
Pharmacokinetics
Given its molecular weight of 1111 , it is likely that CCCP has good bioavailability and can be distributed throughout the body
Result of Action
The primary result of CCCP’s action is the inhibition of cysteine biosynthesis in microorganisms . This can lead to impaired growth and survival of the microorganisms, making CCCP a potential tool for combating bacterial resistance to antibiotics .
properties
IUPAC Name |
(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246400 | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39891-82-2 | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)

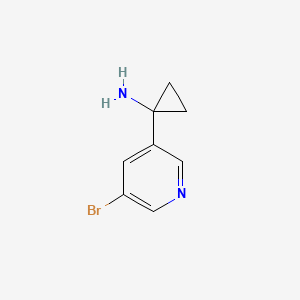

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
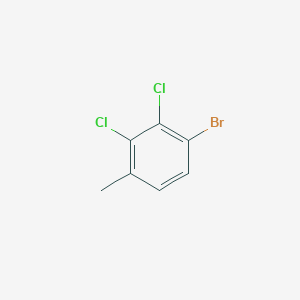
![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

